molecular formula C12H10BrNO B13881121 [6-(4-Bromophenyl)pyridin-2-yl]methanol

[6-(4-Bromophenyl)pyridin-2-yl]methanol

Cat. No.: B13881121
M. Wt: 264.12 g/mol
InChI Key: CTMNVUMWQAXGAZ-UHFFFAOYSA-N
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Description

[6-(4-Bromophenyl)pyridin-2-yl]methanol: is an organic compound with the molecular formula C12H10BrNO It is a derivative of pyridine, featuring a bromophenyl group at the 6-position and a hydroxymethyl group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-bromopyridine with 4-bromobenzaldehyde in the presence of a base to form the intermediate, which is then reduced to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The bromophenyl group can undergo reduction to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: 6-(4-Bromophenyl)pyridine-2-carboxylic acid.

    Reduction: 6-(4-Phenyl)pyridin-2-ylmethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Biology:

  • Investigated for its potential as a ligand in coordination chemistry.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Potential applications in drug discovery and development, particularly in the design of new therapeutic agents.

Industry:

  • Utilized in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [6-(4-Bromophenyl)pyridin-2-yl]methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The bromophenyl and pyridine moieties may play a role in binding to these targets, influencing their activity and leading to the observed effects .

Comparison with Similar Compounds

  • 6-Bromopyridine-2-carboxylic acid
  • 2-(4-Bromophenyl)pyridine
  • 2-(4-Phenyl)pyridine

Comparison:

  • 6-Bromopyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
  • 2-(4-Bromophenyl)pyridine: Lacks the hydroxymethyl group, which may affect its reactivity and applications.
  • 2-(4-Phenyl)pyridine: Lacks the bromine atom, which may influence its chemical properties and potential uses.

Uniqueness:

Properties

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

[6-(4-bromophenyl)pyridin-2-yl]methanol

InChI

InChI=1S/C12H10BrNO/c13-10-6-4-9(5-7-10)12-3-1-2-11(8-15)14-12/h1-7,15H,8H2

InChI Key

CTMNVUMWQAXGAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C2=CC=C(C=C2)Br)CO

Origin of Product

United States

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